4-(Bromomethyl)-2-methoxyhexane

Description

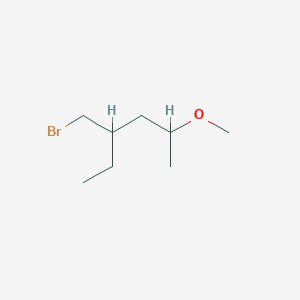

4-(Bromomethyl)-2-methoxyhexane is an aliphatic brominated ether with a hexane backbone functionalized by a bromomethyl (-CH2Br) group at position 4 and a methoxy (-OCH3) group at position 2. Its molecular formula is C8H17BrO, and its molecular weight is 209.13 g/mol (calculated). The compound is likely a liquid at room temperature, with moderate polarity due to the ether oxygen and bromine substituent. It serves as a versatile alkylating agent in organic synthesis, where the bromomethyl group acts as a leaving group in nucleophilic substitution (SN2) reactions. The methoxy group may influence regioselectivity in reactions due to its electron-donating nature and steric effects.

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

4-(bromomethyl)-2-methoxyhexane |

InChI |

InChI=1S/C8H17BrO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3 |

InChI Key |

HTZLYVUYELYUGT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)OC)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of a suitable 2-methoxyhexane precursor, where the bromomethyl group is introduced selectively at the 4-position. The key challenge lies in achieving regioselective bromination without affecting the methoxy substituent or other alkyl positions.

Common Bromination Approaches

Radical Bromination Using N-Bromosuccinimide (NBS):

This is a widely employed method for introducing bromine selectively at benzylic or allylic positions and can be adapted for alkyl bromination adjacent to methoxy groups. The reaction is typically carried out in inert solvents such as dichloromethane or carbon tetrachloride under light or thermal initiation to generate bromine radicals. NBS provides controlled bromine release, minimizing over-bromination and side reactions.

Reaction conditions:- Solvent: Dichloromethane (CH2Cl2) or Carbon Tetrachloride (CCl4)

- Initiator: Light (hv) or radical initiators such as azobisisobutyronitrile (AIBN)

- Temperature: Ambient to reflux depending on substrate stability

- Time: Several hours to ensure completion

Direct Bromination with Molecular Bromine (Br2):

Bromine can be used directly but often leads to less selective bromination and requires careful control of stoichiometry and temperature. It is less favored due to potential side reactions with the methoxy group.Halogen Exchange and Substitution Reactions:

Starting from a suitable alcohol or alkyl halide precursor, the bromomethyl group can be introduced via substitution reactions using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), converting hydroxymethyl groups into bromomethyl groups.

Example Synthetic Route

Preparation of 2-Methoxyhexane Precursor:

The starting material 2-methoxyhexane can be synthesized by methylation of 2-hexanol using methyl iodide (CH3I) or dimethyl sulfate in the presence of a base.Selective Bromination at the 4-Position:

Using NBS in dichloromethane under light irradiation, bromination occurs preferentially at the 4-(bromomethyl) position due to radical stability and steric factors.Purification:

The crude product is purified by column chromatography or distillation under reduced pressure to isolate pure this compound.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Hexanol + CH3I / Base | 2-Methoxyhexane (precursor) |

| 2 | 2-Methoxyhexane + NBS, CH2Cl2, light, rt | This compound |

| 3 | Purification by chromatography or distillation | Pure target compound |

Analytical Data and Characterization

While specific analytical data for this compound is scarce, analogous compounds show the following typical characteristics:

| Property | Value/Range |

|---|---|

| Molecular Formula | C7H15BrO |

| Molecular Weight | Approx. 191.1 g/mol |

| Physical State | Colorless to pale liquid |

| NMR (1H) | Signals corresponding to methoxy (3.3-3.5 ppm), bromomethyl (3.4-3.6 ppm), and alkyl protons |

| IR Spectrum | C-O stretch (~1050-1150 cm^-1), C-Br stretch (~500-600 cm^-1) |

| Mass Spectrometry | Molecular ion peak at m/z ~191 |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| NBS Radical Bromination | NBS, CH2Cl2, light, ambient temp | High selectivity, mild conditions | Requires light or initiator |

| Molecular Bromine Bromination | Br2, CCl4 or CH2Cl2, low temp | Simple reagents | Low selectivity, side reactions |

| Substitution from Alcohol | PBr3 or HBr | Direct conversion from alcohol | Requires precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxyhexane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-methoxyhex-1-ene.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions can also be performed to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH₃)

Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Major Products Formed

Nucleophilic Substitution: 4-(Hydroxymethyl)-2-methoxyhexane, 4-(Cyanomethyl)-2-methoxyhexane

Elimination: 2-Methoxyhex-1-ene

Oxidation: 4-(Formylmethyl)-2-methoxyhexane, 4-(Carboxymethyl)-2-methoxyhexane

Reduction: 4-(Hydroxymethyl)-2-methoxyhexane

Scientific Research Applications

4-(Bromomethyl)-2-methoxyhexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.

Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)

Material Science: It can be used in the preparation of polymers and advanced materials with specific properties. The methoxy group provides a site for further functionalization, enabling the design of materials with tailored characteristics.

Chemical Biology: The compound can be employed in the modification of biomolecules for studying biological processes. .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxyhexane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological modifications. The methoxy group can also participate in reactions, either as a leaving group or through oxidation and reduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Bromomethyl)-2-methoxyhexane with structurally or functionally related brominated compounds, highlighting key differences in properties, reactivity, and applications:

Key Comparative Analysis

Structural and Functional Differences Aliphatic vs. Aromatic Backbones: The target compound’s linear hexane chain distinguishes it from aromatic analogs like 4-(Bromomethyl)benzaldehyde or 4-(Bromomethyl)biphenyl. Aliphatic bromides generally exhibit higher flexibility and lower thermal stability compared to aromatic derivatives . In contrast, the aldehyde group in 4-(Bromomethyl)benzaldehyde is highly electrophilic, favoring condensation or oxidation reactions .

Reactivity

- Alkylation Efficiency : The bromomethyl group in the target compound is more accessible for SN2 reactions than in sterically hindered cyclohexylmethyl bromide .

- Aromatic vs. Aliphatic Bromides : Aromatic bromides (e.g., 4-(Bromomethyl)biphenyl) participate in cross-coupling reactions, whereas aliphatic bromides like the target compound are preferred for alkylation or Grignard reagent formation .

Applications Pharmaceutical Intermediates: The target compound’s methoxy group may direct regioselective modifications in drug synthesis, unlike cyclohexylmethyl bromide, which is used in bulkier cyclohexane-based molecules .

The target compound shares handling guidelines with cyclohexylmethyl bromide, including PPE and ventilation .

Biological Activity

4-(Bromomethyl)-2-methoxyhexane is a halogenated organic compound that has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a bromomethyl group and a methoxy group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 243.12 g/mol

The presence of the bromine atom and the methoxy group contributes to the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions that may inhibit specific enzymes.

- Receptor Modulation : The methoxy group may enhance binding affinity to certain receptors, influencing signal transduction pathways.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed promising results:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 20.3 |

| A549 (Lung Cancer) | 12.8 |

The IC values indicate that this compound exhibits selective cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it could inhibit growth effectively, suggesting its potential use in treating infections caused by resistant pathogens.

- Cancer Research : In a series of experiments involving human cancer cell lines, researchers found that treatment with this compound led to increased apoptosis rates compared to untreated controls. This effect was attributed to the compound's ability to induce oxidative stress within cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.